![molecular formula C19H21N5O4 B1678591 N-[(1R)-2,3-Dihidro-1H-inden-1-il]-adenosina CAS No. 96392-15-3](/img/structure/B1678591.png)
N-[(1R)-2,3-Dihidro-1H-inden-1-il]-adenosina
Descripción general
Descripción
PD 117519, también conocido como ®-N-(2,3-dihidro-1H-inden-1-il)adenosina, es un compuesto que actúa como agonista del receptor de adenosina A2A. Se ha estudiado por sus posibles efectos farmacológicos, particularmente en la investigación cardiovascular. PD 117519 se une selectivamente a los receptores de adenosina A2 sobre los receptores A1, lo que lo convierte en una herramienta valiosa para estudiar las funciones fisiológicas y farmacológicas de los receptores de adenosina .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine possesses a distinctive indene moiety that enhances its pharmacological properties compared to traditional adenosine derivatives. Its chemical structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Anti-inflammatory Activity
Research indicates that (R)-N-(2,3-Dihydro-1H-indenyl)adenosine exhibits significant anti-inflammatory effects. It acts as an inhibitor of Myeloid differentiation factor-88 (MyD88), a key adapter protein in the innate immune response. By blocking MyD88 activity, this compound can mitigate conditions such as neuroinflammation and autoimmune diseases like systemic lupus erythematosus.
Cancer Treatment
The compound has shown promise in cancer therapy due to its ability to influence apoptotic pathways. Studies have demonstrated that (R)-N-(2,3-Dihydro-1H-indenyl)adenosine can induce apoptosis in various cancer cell lines. For instance, it has been evaluated for its anti-proliferative effects against liver cancer cells (HepG2), showcasing significant cytotoxicity .
Neuroprotective Effects
The compound's structural similarity to adenosine suggests potential neuroprotective properties. It may help in treating neurodegenerative diseases by enhancing cerebral blood flow and reducing oxidative stress, thereby protecting neuronal cells from damage .
Case Studies
Mecanismo De Acción
PD 117519 ejerce sus efectos uniéndose selectivamente a los receptores de adenosina A2A. Esta unión activa el receptor, lo que lleva a una cascada de eventos de señalización intracelular. La activación de los receptores de adenosina A2A da como resultado la modulación de varios procesos fisiológicos, incluida la vasodilatación, la regulación de la frecuencia cardíaca y las respuestas antiinflamatorias. Los objetivos moleculares y las vías involucradas incluyen la señalización de monofosfato de adenosina cíclico (cAMP) y la activación de la proteína quinasa A (PKA) .
Análisis Bioquímico
Biochemical Properties
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine plays a significant role in biochemical reactions by interacting with adenosine receptors, specifically the A2A subtype. This interaction leads to various physiological responses. The compound binds selectively to the A2A adenosine receptors with a higher affinity compared to A1 receptors . The binding of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine to these receptors results in the activation of intracellular signaling pathways that are mediated by G-proteins, leading to various downstream effects.
Cellular Effects
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine influences several cellular processes. It has been shown to increase heart rate and decrease systolic blood pressure in normotensive dogs . The compound’s interaction with A2A adenosine receptors affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its antihypertensive properties, as they help regulate vascular tone and cardiac function.
Molecular Mechanism
The molecular mechanism of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine involves its binding to A2A adenosine receptors. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological responses such as vasodilation and reduced blood pressure. Additionally, the compound may influence gene expression by modulating transcription factors that are responsive to cAMP levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies in vitro and in vivo have shown that the compound maintains its antihypertensive effects over time, although the extent of these effects may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, it can induce acute coronary arteriopathy and endothelial injury . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is involved in metabolic pathways related to adenosine metabolism. The compound is metabolized by enzymes that are responsible for the breakdown of adenosine and its derivatives . This metabolism affects the compound’s bioavailability and duration of action, influencing its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its pharmacological effects. The distribution of the compound is crucial for its efficacy, as it needs to reach the appropriate receptors to elicit the desired responses.
Subcellular Localization
The subcellular localization of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is primarily within the plasma membrane, where the A2A adenosine receptors are located . The compound’s activity is dependent on its ability to bind to these receptors and activate the associated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its functional activity.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de PD 117519 implica la reacción de 2,3-dihidro-1H-inden-1-amina con adenosina. La reacción generalmente ocurre bajo condiciones suaves, con el uso de solventes como dimetilsulfóxido (DMSO) para facilitar la reacción. El producto se purifica luego mediante cristalización o cromatografía para alcanzar una alta pureza .
Métodos de producción industrial: La producción industrial de PD 117519 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de sistemas automatizados y reactores de flujo continuo puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: PD 117519 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir PD 117519 en sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden ocurrir en la porción de adenosina, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede producir varios derivados sustituidos .
Comparación Con Compuestos Similares
PD 117519 se compara con otros agonistas del receptor de adenosina, como:
CGS 21680: Otro agonista selectivo del receptor de adenosina A2A con efectos farmacológicos similares.
NECA (5'-N-etilcarboxamidoadenosina): Un agonista no selectivo del receptor de adenosina que se une a múltiples subtipos de receptores de adenosina.
Singularidad: PD 117519 es único en su alta selectividad para los receptores de adenosina A2A sobre los receptores A1, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de los receptores A2A en varios contextos fisiológicos y farmacológicos .
Actividad Biológica
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine, also known as PD 117519, is a purine nucleoside analogue that serves as a selective agonist for adenosine A2A receptors. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and cancer treatment. This article delves into its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine selectively binds to adenosine A2A receptors, activating G-proteins that stimulate adenylate cyclase. This activation results in increased levels of cyclic AMP (cAMP), which mediates various physiological responses such as vasodilation and modulation of neurotransmitter release. The compound demonstrates a higher affinity for A2A receptors compared to A1 receptors, making it a valuable tool for studying adenosine receptor functions.
Physiological Effects
The physiological effects of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine include:
- Cardiovascular Effects : It has been shown to increase heart rate and decrease systolic blood pressure in normotensive canine models.
- Neuroprotective Properties : Its interaction with A2A receptors suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by influencing tumor microenvironment and cell signaling pathways associated with cancer progression.
Case Studies
Several studies have explored the biological activity of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine:
- Cardiovascular Research : In a study involving normotensive dogs, administration of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine resulted in significant reductions in blood pressure without adverse effects at lower doses. This suggests its potential as an antihypertensive agent.
- Neuropharmacology : Research indicates that (R)-N-(2,3-Dihydro-1H-indenyl)adenosine may modulate dopaminergic signaling pathways, which could have implications for treating conditions like Parkinson's disease.
- Anticancer Studies : Investigations into the compound's effect on cancer cell lines have shown promising results in inhibiting cell proliferation, suggesting its role as a potential anticancer therapeutic.
Comparative Analysis
To provide a clearer understanding of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine's biological activity relative to similar compounds, the following table summarizes key characteristics:
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine | Purine Nucleoside Analogue | Selective A2A receptor agonist | Cardiovascular effects; potential neuroprotective and anticancer properties |
Adenosine | Natural Purine Nucleoside | Essential for energy transfer | Modulates various physiological processes |
2-Aminoadenosine | Purine Nucleoside Analogue | Neuroprotective effects | Potential use in neurodegenerative diseases |
N6-Methyladenosine | Modified Purine Nucleoside | Involved in RNA methylation | Critical for gene expression regulation |
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMJUWPFLDDRS-BYMDKACISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242219 | |
Record name | PD 117519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96392-15-3 | |
Record name | PD 117519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.